1-Chloro-2,2,2-trifluoroethyl Acetate: A Technical Guide to Physicochemical Properties, Reactivity, and Drug Development Applications
1-Chloro-2,2,2-trifluoroethyl Acetate: A Technical Guide to Physicochemical Properties, Reactivity, and Drug Development Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 1-Chloro-2,2,2-trifluoroethyl acetate (CAS: 1823369-75-0) serves as a highly specialized, bifunctional organofluorine building block[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its utilization in complex organic synthesis.
Physicochemical Profile
Understanding the baseline physical and chemical parameters of 1-Chloro-2,2,2-trifluoroethyl acetate is critical for predicting its behavior in varied solvent matrices and reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the molecule's dipole moment, boiling point, and stability.
| Property | Value / Description |
| Chemical Name | 1-Chloro-2,2,2-trifluoroethyl acetate |
| CAS Registry Number | 1823369-75-0[1] |
| Molecular Formula | C₄H₄ClF₃O₂[1] |
| Molecular Weight | 176.52 g/mol [1] |
| MDL Number | MFCD28014076[1] |
| Appearance | Clear, colorless liquid |
| Structural Motif | α-chloro ester adjacent to a -CF₃ group |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, DCM); hydrolytically sensitive in aqueous basic media. |
Chemical Reactivity & Mechanistic Logic
As a Senior Application Scientist, it is imperative to look beyond the structure and understand the electronic push-and-pull that dictates this molecule's reactivity. 1-Chloro-2,2,2-trifluoroethyl acetate features an electrophilic α-carbon bonded to three distinct functional groups: a chloride leaving group, an acetate moiety, and a trifluoromethyl group.
The Causality of Nucleophilic Substitution (Sₙ2 vs. Sₙ1)
The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I).
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Sₙ1 Suppression: This -I effect severely destabilizes any potential carbocation intermediate at the α-position. Consequently, spontaneous dissociation of the chloride ion (Sₙ1 pathway) is kinetically highly unfavorable.
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Sₙ2 Dynamics: Nucleophilic substitution must therefore proceed via an Sₙ2 mechanism. However, the steric bulk of the -CF₃ and acetate groups creates a crowded trajectory for backside attack.
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Nucleophile Selection: To successfully functionalize this molecule, one must use highly polarizable, "soft" nucleophiles (such as thiolates or specific secondary amines). "Hard" nucleophiles (like alkoxides) will often bypass the sterically hindered α-carbon and instead attack the acetate carbonyl, leading to undesired transesterification or ester cleavage[2].
Experimental Workflows & Protocols
The following workflows detail the synthesis of the building block and its subsequent application. The protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding.
Workflow for the synthesis and application of 1-Chloro-2,2,2-trifluoroethyl acetate.
Protocol 1: Catalytic Synthesis of 1-Chloro-2,2,2-trifluoroethyl acetate
This protocol leverages the chemoselective acylation of aldehydes using mild Lewis acid catalysis[3].
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Why Zinc Triflate (Zn(OTf)₂)? Standard harsh Lewis acids (like AlCl₃) can degrade the sensitive α-chloro ester product. Zn(OTf)₂ provides mild, reversible oxophilic coordination that activates the fluoral carbonyl without triggering product decomposition[3].
Step-by-Step Methodology:
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System Preparation: Flame-dry a two-neck round-bottom flask and purge with N₂. Moisture must be strictly excluded to prevent the hydrolysis of acetyl chloride.
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Catalyst Loading: Dissolve 5 mol% of anhydrous Zn(OTf)₂ in anhydrous dichloromethane (DCM) at 0 °C.
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Reagent Addition: Introduce trifluoroacetaldehyde (fluoral) gas into the solution. Slowly add 1.1 equivalents of acetyl chloride dropwise via an addition funnel to control the exothermic reaction.
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Maturation: Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Self-Validating Analytical Check: Pull a 0.1 mL aliquot and analyze via ¹⁹F NMR. The reaction is complete when the fluoral hydrate signal disappears and is replaced by a distinct doublet/multiplet around -78 ppm. ¹H NMR will reveal a characteristic downfield shift for the α-proton (CH(Cl)) near 6.0–6.5 ppm.
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Isolation: Avoid aqueous workup. Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via fractional vacuum distillation.
Protocol 2: Nucleophilic Functionalization (Thioether Synthesis)
To demonstrate its utility, this protocol outlines the Sₙ2 displacement of the chloride using a soft thiolate nucleophile[2].
Step-by-Step Methodology:
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Nucleophile Generation: In a dry flask, dissolve 1.0 equivalent of a target thiol (e.g., benzothiazole-2-thiol) in anhydrous DMF. Add 1.2 equivalents of anhydrous K₂CO₃. Stir for 30 minutes at room temperature to generate the highly nucleophilic thiolate.
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Alkylation: Cool the mixture to 0 °C. Dropwise, add 1.05 equivalents of 1-Chloro-2,2,2-trifluoroethyl acetate.
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Causality of Temperature Control: Keeping the reaction at 0 °C initially suppresses the competing attack on the acetate carbonyl, directing the thiolate to displace the chloride at the α-carbon.
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Maturation & Validation: Stir for 2 hours. Validate via TLC (hexane/ethyl acetate). The disappearance of the starting thiol indicates successful alkylation.
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Purification: Quench with cold water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography.
Strategic Applications in Drug Development
The integration of the 1-chloro-2,2,2-trifluoroethyl moiety into drug scaffolds offers profound advantages for medicinal chemists:
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Lipophilicity Modulation (logP): The introduction of the -CF₃ group significantly increases the lipophilicity of the parent molecule. This is a primary strategy for enhancing blood-brain barrier (BBB) penetrance for CNS-targeted therapeutics and improving general cellular membrane permeability.
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Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich, unhindered alkyl chains for oxidative metabolism. The strong C-F bonds and the steric bulk of the trifluoroethyl group create a "metabolic shield," effectively blocking oxidation at adjacent sites and prolonging the API's biological half-life.
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Conformational Locking: The stereoelectronic effects (such as the gauche effect driven by the highly electronegative fluorine atoms) can restrict the rotational freedom of the API, locking it into a bioactive conformation that exhibits higher binding affinity to the target receptor.
References
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1823369-75-0 | CAS DataBase - ChemicalBook. ChemicalBook. 1
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Chlorotrifluoroethylidenes: an efficient and convenient approach to their synthesis. Royal Society of Chemistry (RSC). 2
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An Efficient Method for the Chemoselective Synthesis of Acylals from Aromatic Aldehydes Using Bismuth Triflate. ResearchGate.3
